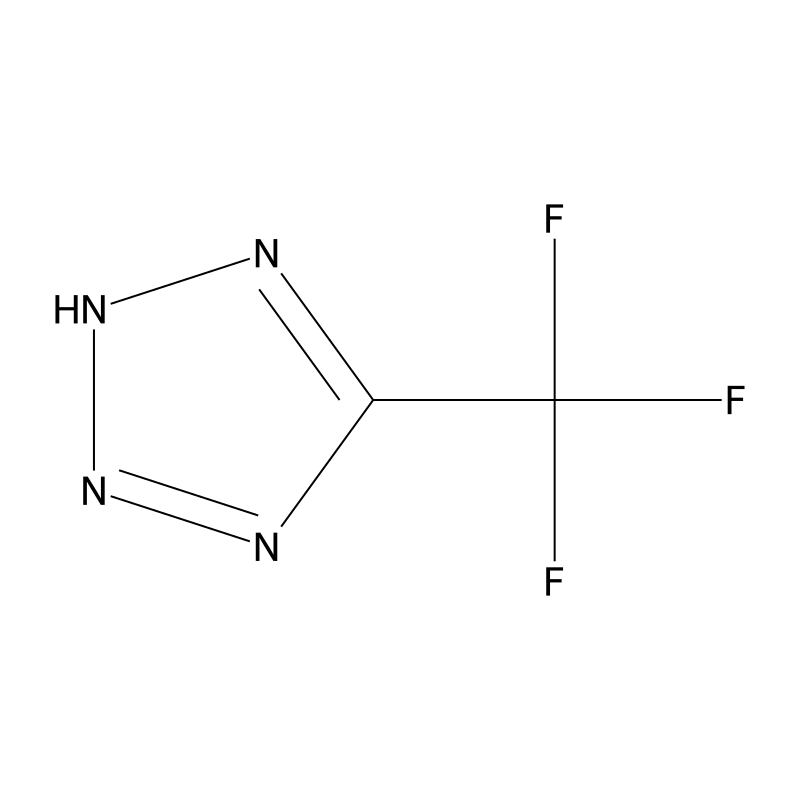5-(trifluoromethyl)-2H-tetrazole

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
- Organic synthesis: The introduction of the tetrazole ring, a five-membered heterocycle containing four nitrogen atoms, can modify the properties of organic molecules. TFMT's unique structure with a trifluoromethyl group (-CF3) attached to the ring makes it a potentially valuable building block for synthesizing novel functional molecules with specific properties PubChem, CID 421708: https://pubchem.ncbi.nlm.nih.gov/compound/5-trifluoromethyl-2H-tetrazole.
- Medicinal chemistry: The tetrazole ring is present in various pharmaceuticals due to its diverse biological activities. TFMT might serve as a scaffold for designing new drugs, though more research is needed to understand its specific effects ScienceDirect, "Introduction to Tetrazoles" by Ewa Katarzyna Frańczyk et al.
- Material science: The tetrazole ring can participate in various bonding interactions, making TFMT a candidate for exploring new materials with specific functionalities. Research in this area is still in its early stages.
5-(Trifluoromethyl)-2H-tetrazole is an organic compound with the molecular formula C2HF3N4. It belongs to the tetrazole family, characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. The trifluoromethyl group (-CF3) attached to the fifth position of the tetrazole ring significantly enhances its chemical properties, making it a high-energy density material. This compound is notable for its applications in the explosives and propellants industry due to its stability and energetic characteristics .
- Safety Data Not Widely Available: Limited information exists on the specific hazards associated with TFMT. As a general precaution, handling any unknown compound requires following standard laboratory safety protocols, including wearing personal protective equipment (PPE) like gloves, goggles, and a lab coat.
Limitations and Future Research
- In-depth research on the specific properties, reactivity, and potential applications of TFMT is scarce. Further studies are needed to explore its full potential in various fields.
- Nucleophilic Substitution: The trifluoromethyl group can undergo nucleophilic attack, leading to the formation of new compounds.
- Cycloaddition Reactions: 5-(Trifluoromethyl)-2H-tetrazole can react with other unsaturated compounds to form larger cyclic structures.
- Decomposition: Under certain conditions, this compound can decompose exothermically, releasing gases such as nitrogen and carbon dioxide, which is a critical aspect in its application as an explosive .
The synthesis of 5-(trifluoromethyl)-2H-tetrazole can be achieved through several methods:
- Cycloaddition Reaction: A common method involves the reaction of hydrazoic acid with a suitable nitrile containing a trifluoromethyl group. This method typically yields high purity products.
- Fluorination Reactions: The introduction of the trifluoromethyl group can be accomplished through fluorination techniques that involve fluorinating agents and controlled conditions to ensure selectivity .
- Salt Formation: The compound can also be synthesized as a sodium or ammonium salt, which may enhance its stability and handling properties for industrial applications .
5-(Trifluoromethyl)-2H-tetrazole has several important applications:
- Explosives and Propellants: Its high energy density makes it suitable for use in various explosive formulations.
- Agrochemicals: It serves as an intermediate in the synthesis of agrochemical products due to its unique chemical properties .
- Research: The compound is used in studies related to energetic materials and their behavior under different conditions.
Interaction studies involving 5-(trifluoromethyl)-2H-tetrazole primarily focus on its reactivity with other chemicals in explosive formulations. These studies often examine:
- Thermal Stability: Understanding how this compound behaves under heat and pressure.
- Combustion Characteristics: Evaluating how it contributes to combustion processes in propellant systems.
- Compatibility with Other Materials: Assessing how it interacts with various additives and stabilizers used in explosives .
5-(Trifluoromethyl)-2H-tetrazole shares similarities with several other tetrazole derivatives. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 5-(Fluorodinitromethyl)-2H-tetrazole | C3F2N4O2 | Higher nitrogen content; used in specialized explosives. |
| 5-Aryltetrazoles | C7H6N4 | Exhibits diverse biological activities; less energetic than 5-(trifluoromethyl)-2H-tetrazole. |
| 1-Methyl-5-(trifluoromethyl)-tetrazole | C3HF3N4 | Similar structure but includes a methyl group; different reactivity profile. |
The unique trifluoromethyl group in 5-(trifluoromethyl)-2H-tetrazole enhances its stability and energy density compared to other tetrazoles, making it particularly valuable in explosive applications .
XLogP3
GHS Hazard Statements
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H336 (100%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Flammable;Irritant








